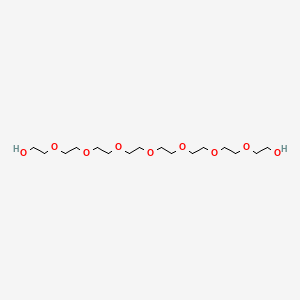

Octaethylene glycol

Übersicht

Beschreibung

. It is characterized by its low toxicity, inertness, and high stability. This compound is non-volatile and non-flammable, making it a safe and stable chemical for various applications .

Vorbereitungsmethoden

The synthesis of Octaethylene glycol can be achieved through the catalytic oxidation of phenol with oxygen in the presence of suitable catalysts . This method ensures the production of the compound with high purity and yield. Industrial production methods often involve similar catalytic processes to ensure scalability and efficiency .

Analyse Chemischer Reaktionen

Octaethylene glycol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding acids or aldehydes under specific conditions.

Reduction: It can be reduced to form simpler alcohols or hydrocarbons.

Substitution: The hydroxyl groups in the compound can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Octaethylene glycol and its derivatives are utilized in diverse scientific research applications:

- Surfactants: this compound is a key component in non-ionic surfactants, which are essential in detergents and cleaning products. These surfactants enhance the effectiveness of cleaning agents by reducing surface tension . this compound monododecyl ether, a derivative, is used as a nonionic detergent for solubilizing membrane proteins and studying their functions. Studies have shown that it can effectively disrupt lipid bilayers, facilitating the extraction of integral membrane proteins without denaturing them, which is crucial for maintaining protein functionality in membrane protein studies.

- Cosmetic Formulations: In personal care products like lotions and creams, this compound acts as a humectant. It helps to retain moisture and improve skin hydration, making it a valuable ingredient in cosmetic formulations .

- Pharmaceutical Applications: this compound is employed as a solvent and excipient in the pharmaceutical industry. It facilitates the formulation of various drug delivery systems, ensuring better solubility and bioavailability of drugs .

- Polymer Production: this compound is utilized in the synthesis of polymers, particularly in creating polyurethanes. These polymers are widely used in coatings, adhesives, and foams because of their durability and flexibility .

This compound Monododecyl Ether

This compound monododecyl ether is a nonionic surfactant with applications in biochemical research and pharmaceuticals.

- Biochemical Research: It is used as a nonionic detergent for solubilizing membrane proteins and studying their functions. Research indicates it effectively disrupts lipid bilayers, which helps extract integral membrane proteins without denaturing them.

Ethylene Glycol Poisoning Case Study

Ethylene glycol poisoning presents significant challenges in management, potentially leading to renal failure and multi-organ dysfunction . Prompt recognition and early initiation of specific antidotal therapy, such as fomepizole or ethanol, along with aggressive supportive care, are crucial for improving patient outcomes and reducing morbidity and mortality .

A case study highlights the severity of ethylene glycol poisoning :

- A 71-year-old male with a history of alcohol abuse was admitted to the emergency department unconscious. Lab results showed a significant anion gap metabolic acidosis, suggesting toxic alcohol ingestion. Ethylene glycol poisoning was confirmed with a level of 226 .

- Treatment included fluid resuscitation, bicarbonate therapy, and fomepizole. Continuous veno-venous hemodialysis was initiated due to progressive multi-organ failure. Despite these efforts, the patient's condition deteriorated, leading to hospice care and eventual death .

Wirkmechanismus

The mechanism of action of Octaethylene glycol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, facilitating its incorporation into larger structures or its interaction with biological molecules. This property makes it useful in drug delivery systems and biocompatible materials .

Vergleich Mit ähnlichen Verbindungen

Octaethylene glycol is unique due to its specific structure and properties. Similar compounds include:

Polyethylene glycol (PEG): A polymer with similar properties but varying chain lengths.

Hexaethylene glycol: A shorter chain analog with similar solubility and stability.

Decaethylene glycol: A longer chain analog with increased molecular weight and different physical properties.

These compounds share similar chemical properties but differ in their molecular weights and specific applications. The unique chain length of this compound provides it with distinct advantages in certain applications, such as specific drug delivery systems and biocompatible materials .

Biologische Aktivität

Octaethylene glycol (OEG) is a member of the polyethylene glycol (PEG) family, characterized by its hydrophilic properties and potential applications in various biological and pharmaceutical fields. This article reviews the biological activities associated with OEG, focusing on its antibacterial properties, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the chemical formula CHO and consists of eight ethylene glycol units. Its structure allows for significant solubility in water, making it a suitable candidate for use in formulations requiring high aqueous compatibility.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of OEG and related compounds. The antibacterial activity of ethylene glycol (EG), a precursor to OEG, has been analyzed extensively. For instance, a study demonstrated that increasing concentrations of EG inhibited the growth of Escherichia coli (E. coli), with a minimum inhibitory concentration (MIC) of 18% v/v and a minimum bactericidal concentration (MBC) of 24% v/v . This suggests that OEG may exhibit similar or enhanced antibacterial effects due to its longer chain length.

Comparative Antibacterial Efficacy

| Compound | MIC (% v/v) | MBC (% v/v) | Target Bacteria |

|---|---|---|---|

| Ethylene Glycol | 18 | 24 | E. coli |

| This compound | TBD | TBD | TBD |

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of OEG in biomedical applications. Studies have indicated that PEG oligomers, including OEG, can exhibit varying degrees of cytotoxicity depending on their molecular weight and concentration. For example, lower molecular weight PEGs have been associated with lower toxicity levels in mammalian cells . However, detailed studies specifically focusing on OEG's cytotoxic effects remain limited.

Case Studies and Research Findings

- Antimicrobial Lipids : A review highlighted the role of various antimicrobial lipids, including PEG derivatives, in destabilizing bacterial membranes. These findings suggest that OEG could potentially be utilized in formulations aimed at enhancing antimicrobial efficacy through membrane disruption mechanisms .

- Hydraulic Fracturing Applications : Research evaluating the toxicity of hydraulic fracturing chemicals indicated that PEG oligomers like OEG could pose risks to aquatic life due to their potential cytotoxic effects . This emphasizes the need for thorough risk assessments when considering OEG in environmental applications.

- Formulations : Investigations into the use of OEG in pharmaceutical formulations have shown promise in enhancing drug solubility and bioavailability. Its ability to form micelles can improve the delivery of hydrophobic drugs, making it a valuable excipient in drug development .

Eigenschaften

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34O9/c17-1-3-19-5-7-21-9-11-23-13-15-25-16-14-24-12-10-22-8-6-20-4-2-18/h17-18H,1-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLZWNFNQMJAZGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3058618 | |

| Record name | Octaethylene glycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5117-19-1 | |

| Record name | Octaethylene glycol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5117-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Polyethylene glycol 400 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005117191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octaethylene glycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6,9,12,15,18,21-heptaoxatricosane-1,23-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.506 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.